

# 5-Phenyl-2-thioxoimidazolidin-4-one IUPAC name

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## Compound of Interest

Compound Name: 5-Phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B3147474

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An In-Depth Technical Guide to **5-Phenyl-2-thioxoimidazolidin-4-one**

## IUPAC Name

The correct IUPAC name for **5-Phenyl-2-thioxoimidazolidin-4-one** is 5-phenyl-2-sulfanylideneimidazolidin-4-one[1][2].

## Introduction

**5-Phenyl-2-thioxoimidazolidin-4-one**, also commonly known as 5-phenyl-2-thiohydantoin, belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal and agricultural chemistry due to the wide array of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antiviral, anticonvulsant, and herbicidal properties[3][4][5][6]. The versatility of the 2-thioxoimidazolidin-4-one core allows for substitutions at various positions, leading to a large chemical space for the development of novel therapeutic and agrochemical agents. This guide provides a comprehensive overview of the synthesis, properties, and biological activities of **5-Phenyl-2-thioxoimidazolidin-4-one** and its derivatives, intended for researchers and professionals in drug development.

## Physicochemical Properties

The fundamental physicochemical properties of **5-Phenyl-2-thioxoimidazolidin-4-one** are summarized below. These computed properties provide insights into the molecule's behavior in biological systems.

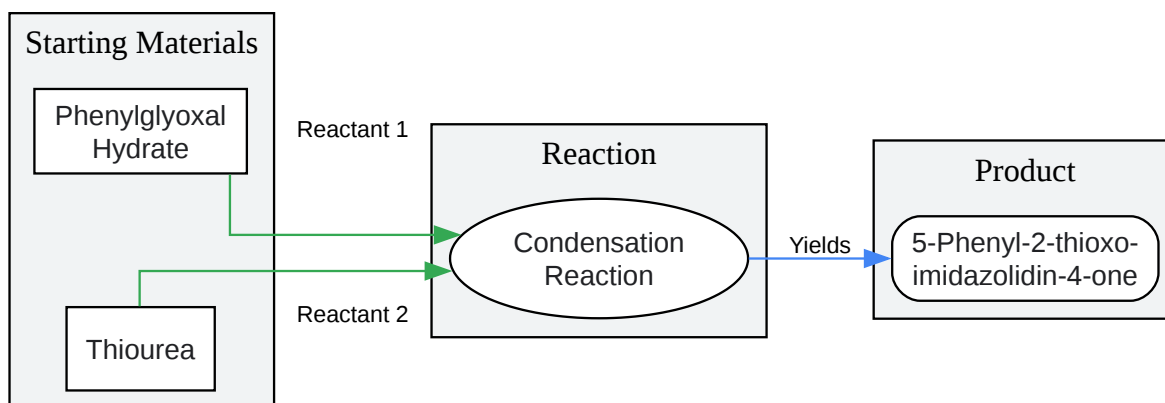
Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> OS	[1]
Molecular Weight	192.24 g/mol	[1]
XLogP3	1.1	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Exact Mass	192.03573406 Da	[1]
Topological Polar Surface Area	73.2 Å <sup>2</sup>	[1]
Heavy Atom Count	13	[1]

## Synthesis

The synthesis of 5-aryl-2-thioxoimidazolidin-4-ones can be achieved through several established routes. A common and effective method is the condensation reaction between an appropriate  $\alpha$ -ketoaldehyde (or its hydrate) and thiourea.

## General Synthetic Workflow

Below is a generalized workflow for the synthesis of **5-phenyl-2-thioxoimidazolidin-4-one**.



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Caption: General workflow for the synthesis of **5-Phenyl-2-thioxoimidazolidin-4-one**.

## Experimental Protocol: Synthesis from Phenylglyoxal Hydrate

This protocol is a generalized procedure based on the condensation of arylglyoxal hydrates with thiourea<sup>[7]</sup>.

- **Reaction Setup:** In a round-bottom flask, dissolve phenylglyoxal hydrate and a molar equivalent of thiourea in an acidic solvent, such as acetic acid.
- **Heating:** Heat the reaction mixture to 100°C with constant stirring.
- **Monitoring:** Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.
- **Purification:** Filter the solid precipitate, wash it with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure **5-phenyl-2-thioxoimidazolidin-4-one**<sup>[7]</sup>.

## Biological and Pharmacological Activities

The 2-thioxoimidazolidin-4-one scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.

## Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have shown significant potential as anticancer agents against various cancer cell lines[3][8].

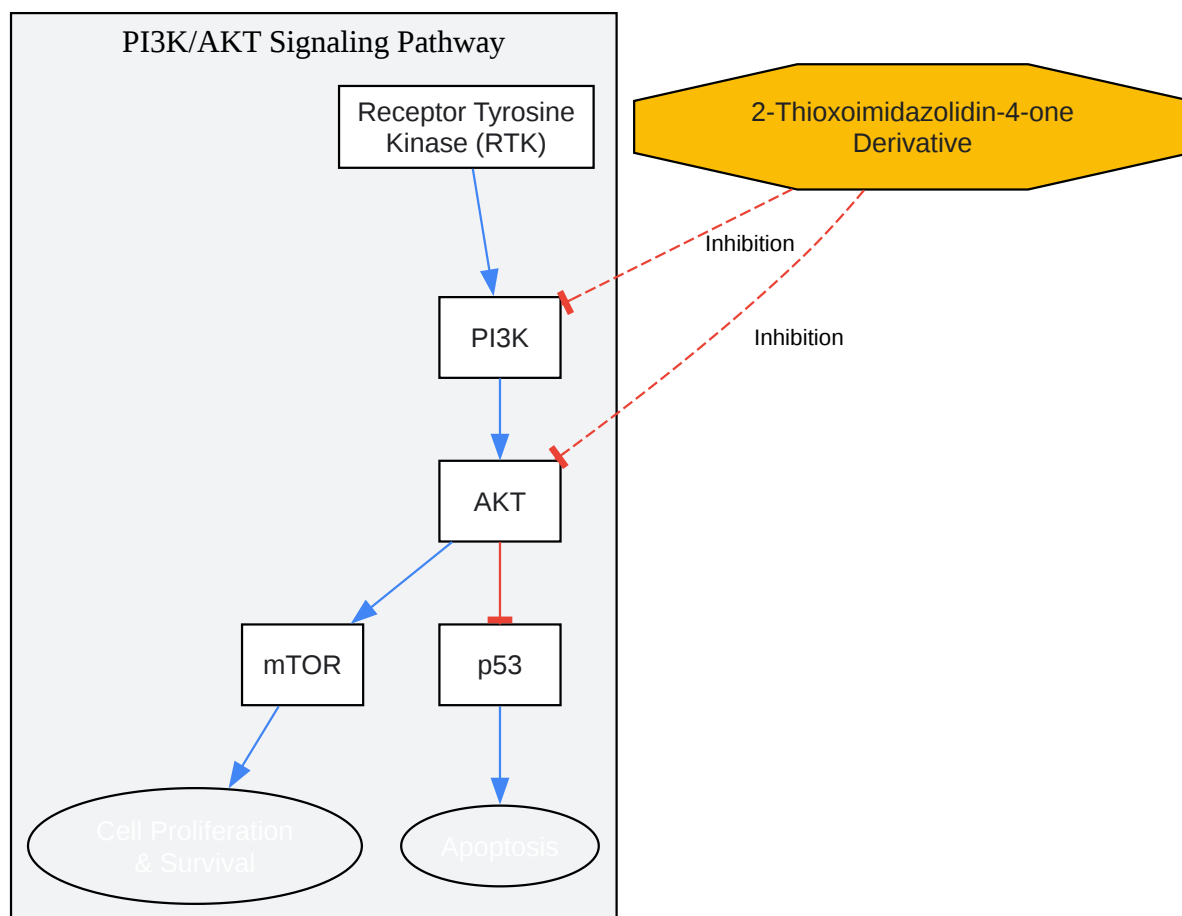
- **Hepatocellular Carcinoma (HepG-2):** Certain derivatives have exhibited potent cytotoxic effects against HepG-2 cells. For instance, one study reported a derivative with an IC<sub>50</sub> value of 0.017  $\mu$ M[9]. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase[9].
- **Breast Cancer (MCF-7):** Promising activity has also been observed against breast cancer cell lines. A study highlighted a derivative with an IC<sub>50</sub> of 3.98  $\mu$ g/mL against MCF-7 cells[3].
- **Colon Cancer (HCT-116):** Some derivatives have been shown to suppress the growth of colorectal carcinoma cells[8].

### Quantitative Anticancer Activity Data

Compound Class	Cell Line	IC <sub>50</sub> Value	Reference
2-Thioxoimidazolidin-4-one derivative	HepG-2	0.017 $\mu$ M	[9]
2-Thioxoimidazolidin-4-one derivative	MCF-7	3.98 $\mu$ g/mL	[3]
2-Thioxoimidazolidin-4-one analog	HepG-2	2.33 $\mu$ g/mL	[8]

## Signaling Pathway: PI3K/AKT Inhibition

The anticancer effects of some 2-thioxoimidazolidin-4-one derivatives are mediated through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition leads to the activation of pro-apoptotic proteins and cell cycle arrest[9][10].



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Caption: Inhibition of the PI3K/AKT pathway by 2-thioxoimidazolidin-4-one derivatives.

## Antimicrobial Activity

The 2-thioxoimidazolidin-4-one core is also present in compounds with notable antibacterial and antifungal properties. Studies have demonstrated the efficacy of these derivatives against various pathogenic microbes.

- **Antibacterial:** Activity has been reported against both Gram-positive (*Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (*Klebsiella pneumoniae*) bacteria[11][12]. Some

compounds have shown significant antibiofilm and antihemagglutination effects against virulent strains of *S. aureus*[12].

- Antifungal: Antifungal activity has been observed against species such as *Candida albicans*[11].

## Other Activities

- Herbicidal Activity: Certain esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have been synthesized and shown to possess good herbicidal activity against various plant species[5].
- Perforin Inhibition: 5-Arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin, a cytolytic protein expressed by lymphocytes, suggesting potential applications in modulating immune responses[13].

## Key Experimental Methodologies

The evaluation of the biological activity of **5-Phenyl-2-thioxoimidazolidin-4-one** derivatives involves a range of standard in vitro and in vivo assays.

### In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- **Absorbance Reading:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
- **IC<sub>50</sub> Calculation:** Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>), which is the concentration of the compound that inhibits cell growth by 50%.

## Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of a cell population.

- **Cell Treatment:** Treat the cancer cells with the test compound at its IC<sub>50</sub> concentration for a set duration.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
- **Fixation:** Fix the cells in cold 70% ethanol to permeabilize the cell membranes.
- **Staining:** Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
- **Flow Cytometry:** Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
- **Data Analysis:** Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

## Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

- **Compound Dilution:** Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

- Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., *S. aureus*).
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

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